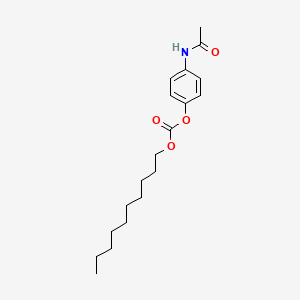![molecular formula C12H15NO2 B14184980 (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile CAS No. 922735-29-3](/img/structure/B14184980.png)
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl alcohol with an appropriate butanenitrile derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and may require solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to improve yield and reduce reaction time. The specific conditions would depend on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of 3-keto-4-[(4-methylphenyl)methoxy]butanenitrile.
Reduction: Formation of 3-hydroxy-4-[(4-methylphenyl)methoxy]butylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in various biochemical pathways. The hydroxy and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
922735-29-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile |
InChI |
InChI=1S/C12H15NO2/c1-10-2-4-11(5-3-10)8-15-9-12(14)6-7-13/h2-5,12,14H,6,8-9H2,1H3/t12-/m0/s1 |
InChI Key |
BYFNKXKGWNBNCK-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC[C@H](CC#N)O |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


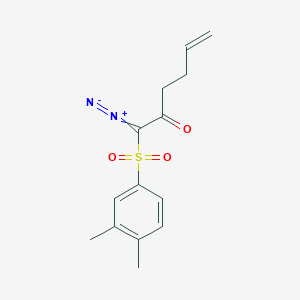
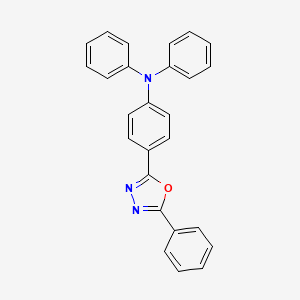
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
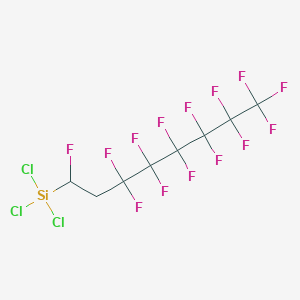
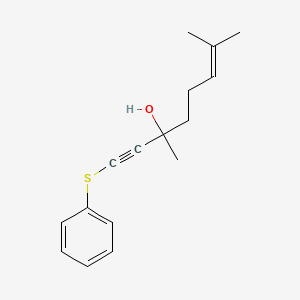
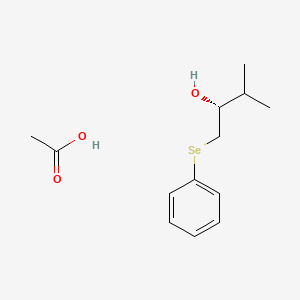
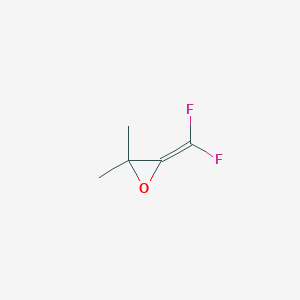
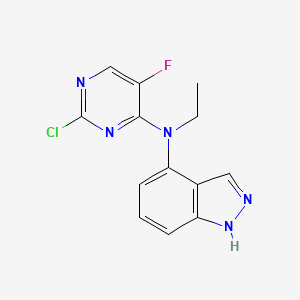
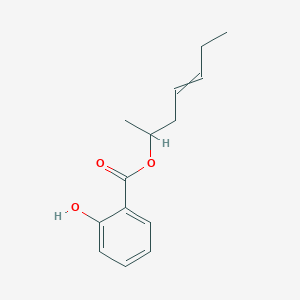
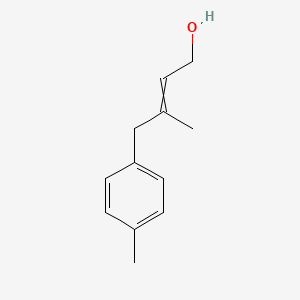

![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)

